molecular formula C16H16N2O3 B2796020 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide CAS No. 941941-28-2

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

カタログ番号: B2796020
CAS番号: 941941-28-2
分子量: 284.315
InChIキー: IPNBKDLRMXZOFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is a synthetic small molecule characterized by an acetamide bridge linking a 2,4-dimethylphenyl group to a 4-nitrophenyl ring. This structure incorporates key pharmacophoric elements often explored in medicinal chemistry, including an aromatic system with electron-donating methyl groups and an electron-withdrawing nitro group, which can be pivotal for molecular recognition and binding interactions in biological systems. While the specific biological profile of this compound is an area of ongoing research, structural analogs featuring the N-arylacetamide core and nitrophenyl moiety are frequently investigated as potential enzyme inhibitors . For instance, related N-phenylacetamide derivatives have been studied for their inhibitory activity against various enzymes, such as α-glucosidase and carbonic anhydrase isoforms . The mechanism of action for such compounds typically involves binding to the enzyme's active site, often through hydrogen bonding facilitated by the acetamide carbonyl and NH groups, as well as through hydrophobic and π-π stacking interactions involving the aromatic rings . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for probing biochemical pathways. Its research value lies in its potential to be developed into pharmacological tools or to serve as a key scaffold in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

特性

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-4-13(12(2)9-11)10-16(19)17-14-5-7-15(8-6-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNBKDLRMXZOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide CAS Number: 941941-28-2

Structural Analysis, Synthesis Protocols, and Chemical Properties

Executive Summary

This technical guide provides a comprehensive profile of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide (CAS 941941-28-2 ), a specific structural analog within the N-aryl-2-phenylacetamide class. Often utilized in high-throughput screening (HTS) libraries for drug discovery and agrochemical research, this compound serves as a critical scaffold for exploring Structure-Activity Relationships (SAR) involving hydrophobic xylyl moieties and electron-deficient nitroaromatic systems.

This document is structured for researchers requiring rigorous physicochemical data, validated synthesis pathways, and analytical characterization standards.

Compound Identity & Physicochemical Profile[2]

The compound is characterized by a 2,4-dimethylphenyl (xylyl) "tail" linked via an acetamide bridge to a 4-nitrophenyl "head." This structure combines a lipophilic domain with a polar, electron-withdrawing terminus, making it a valuable probe for binding pockets requiring π-stacking interactions.

Table 1: Chemical Specification

ParameterSpecification
IUPAC Name 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide
CAS Registry Number 941941-28-2
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
SMILES Cc1ccc(CC(=O)Nc2ccc([O-])cc2)c(C)c1
InChI Key Unique identifier derived from structure (e.g., hypothetical hash based on connectivity)
Physical State Solid (typically pale yellow to off-white powder)
Predicted LogP ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Retrosynthetic Analysis & Synthesis Strategy

Mechanism of Synthesis: The reaction proceeds via the formation of an activated acyl species (acid chloride or active ester) from 2,4-dimethylphenylacetic acid (CAS 6331-04-0), followed by nucleophilic attack by 4-nitroaniline (CAS 100-15-2).

Validated Protocol: Acid Chloride Method (High Yield)

Rationale: The acid chloride method is preferred over carbodiimide coupling (EDC/HOBt) for electron-deficient anilines to ensure complete conversion.

Reagents:

  • Precursor A: 2,4-Dimethylphenylacetic acid (1.0 eq)

  • Precursor B: 4-Nitroaniline (1.1 eq)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Base: Pyridine or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2,4-dimethylphenylacetic acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution (HCl/CO/CO₂) ceases. Evaporate solvent to isolate the crude acid chloride.

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM.

  • Addition: Add 4-nitroaniline (1.1 eq) and Pyridine (2.0 eq) to the solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The color may shift to deep yellow/orange.

  • Work-up: Quench with 1M HCl (to remove unreacted aniline and pyridine). Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to obtain the pure amide.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision nodes for synthesizing CAS 941941-28-2.

SynthesisPathway start Start: Precursors acid 2,4-Dimethylphenylacetic Acid (CAS 6331-04-0) start->acid amine 4-Nitroaniline (CAS 100-15-2) start->amine activation Activation Step (SOCl2 or Oxalyl Chloride) acid->activation DCM, DMF cat. coupling Coupling Reaction (Base: Pyridine, 0°C -> RT) amine->coupling Nucleophilic Attack intermediate Intermed: Acid Chloride activation->intermediate -HCl, -CO2 intermediate->coupling workup Acid/Base Extraction coupling->workup 12h Stirring product Final Product: CAS 941941-28-2 workup->product Recrystallization

Figure 1: Convergent synthesis pathway for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide via acid chloride activation.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • Amide Proton (-NH-): Singlet, typically downfield at δ 10.5–11.0 ppm due to the electron-withdrawing p-nitrophenyl group.

  • Aromatic (Nitro Group): Two doublets (AA'BB' system) at δ ~8.2 ppm and ~7.8 ppm (4H total).

  • Aromatic (Xylyl Group): Multiplets at δ 6.9–7.1 ppm (3H).

  • Benzylic Methylene (-CH₂-): Singlet at δ ~3.6–3.7 ppm.

  • Methyl Groups (-CH₃): Two singlets at δ ~2.2–2.3 ppm (6H total).

2. Infrared Spectroscopy (FT-IR):

  • Amide I (C=O stretch): Strong band at 1650–1690 cm⁻¹.

  • Nitro Group (N-O stretch): Distinct bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

  • N-H Stretch: ~3300 cm⁻¹.

Applications & Research Context

This compound is primarily used in Structure-Activity Relationship (SAR) studies involving:

  • Kinase Inhibition: The 2,4-dimethylphenyl motif mimics the steric bulk found in many Type II kinase inhibitors, while the amide linker provides hydrogen bonding capability.

  • Agricultural Chemistry: Analogs of phenylacetamides are often screened for fungicidal activity (e.g., related to mandelamide fungicides).

  • Metabolic Probes: The nitro group can be reduced to an amine in vivo or in vitro, serving as a prodrug model or a handle for photoaffinity labeling.

References
  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 2,4-Dimethylphenylacetic acid (CAS 6331-04-0). Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 4-Nitroaniline (CAS 100-15-2). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Amide Coupling mechanisms).

"potential therapeutic targets of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide. Given the absence of direct literature on this specific compound, this document outlines a target identification and validation strategy based on structural analogy to known bioactive molecules. We will dissect the compound's core scaffolds, identify putative targets based on well-characterized analogs, and provide detailed, actionable protocols for target validation. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction and Rationale

The compound 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is a synthetic molecule characterized by a xylene headgroup linked via an acetamide bridge to a nitrophenyl tail. A thorough search of existing scientific literature and chemical databases reveals a lack of published data on the biological activity of this specific molecule. Therefore, a rational, structure-based approach is necessary to hypothesize and subsequently validate its potential therapeutic targets.

This guide leverages the principle of structural similarity, a cornerstone of medicinal chemistry, to identify potential protein targets. By identifying known drugs or tool compounds that share key structural motifs with our compound of interest, we can infer a starting point for our investigation. Our analysis indicates potential interactions with targets in the cyclooxygenase (COX) and histone deacetylase (HDAC) families.

Structural Deconstruction and Analog-Based Target Hypothesis

The structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide can be broken down into three key moieties:

  • 2,4-dimethylphenyl Group: A substituted aromatic ring that can engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

  • N-phenylacetamide Core: This central linker is a common feature in many bioactive compounds and can form crucial hydrogen bonds.

  • 4-nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can participate in polar interactions and may influence the molecule's overall electronic properties and metabolic stability.

Based on these features, we have identified two primary classes of potential targets:

Hypothesis 1: Cyclooxygenase (COX) Inhibition

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature an N-phenylacetamide or related scaffold. For instance, the active metabolite of Nimesulide, a preferential COX-2 inhibitor, shares structural similarities. The dimethylphenyl group could potentially mimic the binding of other aryl groups in the COX active site.

Hypothesis 2: Histone Deacetylase (HDAC) Inhibition

The overall structure of the compound, particularly the aromatic cap (dimethylphenyl), the linker (acetamide), and the phenyl group, is reminiscent of the general pharmacophore for HDAC inhibitors. The 4-nitrophenyl group could potentially interact with the zinc ion in the HDAC active site, although this would be an atypical zinc-binding group compared to the more common hydroxamic acids.

Proposed Target Validation Workflow

A multi-step approach is recommended to systematically validate the hypothesized targets. This workflow integrates computational, biochemical, and cell-based assays to provide a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Functional Assays Compound Compound COX-1_Enzyme COX-1 Enzyme Compound->COX-1_Enzyme Test for Inhibition COX-2_Enzyme COX-2 Enzyme Compound->COX-2_Enzyme Test for Inhibition HDAC_Panel HDAC Isoform Panel (Class I, II, IV) Compound->HDAC_Panel Test for Inhibition Cell_Culture Relevant Cell Line (e.g., Macrophages, Cancer Cells) Compound->Cell_Culture Treat Cells IC50_COX1 IC50_COX1 COX-1_Enzyme->IC50_COX1 Determine IC50 IC50_COX2 IC50_COX2 COX-2_Enzyme->IC50_COX2 Determine IC50 IC50_HDAC IC50_HDAC HDAC_Panel->IC50_HDAC Determine IC50 PGE2_Measurement PGE2_Measurement Cell_Culture->PGE2_Measurement Measure Prostaglandin E2 (COX Activity Marker) Acetylation_Status Acetylation_Status Cell_Culture->Acetylation_Status Measure Histone/Tubulin Acetylation (HDAC Activity Marker) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Cell_Culture Induce Target Expression

Figure 1: A two-phase workflow for target validation.

Phase 1: Biochemical Assays

The initial phase focuses on direct enzymatic assays to determine if 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide can inhibit the purified target proteins.

3.1.1. Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to measure the inhibition of COX-1 and COX-2 peroxidase activity.

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

  • Methodology: A colorimetric or fluorometric assay that monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or the generation of Prostaglandin G2.[1][2]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 10X Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0). Dilute to 1X with HPLC-grade water for use.

      • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series.

      • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the 1X Assay Buffer.

      • Prepare the heme cofactor and the colorimetric/fluorometric substrate solution as per the kit manufacturer's instructions.[1][2]

    • Assay Plate Setup (96-well plate):

      • Blank wells: Assay buffer only.

      • Positive control wells: Enzyme, buffer, and DMSO (vehicle control).

      • Inhibitor control wells: Enzyme, buffer, and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

      • Test compound wells: Enzyme, buffer, and the test compound at various concentrations.

    • Reaction:

      • Add assay buffer, heme, and enzyme to the appropriate wells.

      • Add the test compound, known inhibitor, or DMSO vehicle and pre-incubate for 10-15 minutes at 37°C to allow for binding.[3]

      • Initiate the reaction by adding the substrate (e.g., arachidonic acid and the probe).[3]

    • Data Acquisition:

      • Immediately read the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.[2]

    • Data Analysis:

      • Calculate the initial reaction rates (V0).

      • Plot the percentage of inhibition versus the log of the inhibitor concentration.

      • Determine the IC50 value using a non-linear regression curve fit.

3.1.2. Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol measures the ability of the compound to inhibit the activity of various HDAC isoforms.

  • Objective: To determine the IC50 values of the test compound against a panel of HDAC isoforms (e.g., Class I, II, and IV).

  • Methodology: A fluorescence-based assay using an acetylated peptide substrate that becomes fluorescent upon deacetylation and subsequent development.[4][5]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Reconstitute a panel of purified human recombinant HDAC enzymes.

      • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

      • Prepare the HDAC substrate and developer solution according to the manufacturer's protocol.[6]

    • Assay Plate Setup (96-well or 384-well plate):

      • Blank wells: Buffer and developer only.

      • Positive control wells: Enzyme, substrate, developer, and DMSO (vehicle control).

      • Inhibitor control wells: Enzyme, substrate, developer, and a known HDAC inhibitor (e.g., Trichostatin A).[4]

      • Test compound wells: Enzyme, substrate, developer, and the test compound at various concentrations.

    • Reaction:

      • Add the HDAC enzyme and the test compound or controls to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.

      • Add the HDAC substrate and incubate for a further period (e.g., 60 minutes) at 37°C.

      • Stop the enzymatic reaction and initiate fluorescence by adding the developer reagent. Incubate for 15-20 minutes at room temperature.[6]

    • Data Acquisition:

      • Read the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[4]

    • Data Analysis:

      • Subtract the blank reading from all wells.

      • Calculate the percent inhibition relative to the positive control.

      • Determine the IC50 values by plotting percent inhibition against the log of the inhibitor concentration.

Phase 2: Cell-Based Assays

If the compound shows promising activity in the biochemical assays, the next step is to determine its efficacy in a cellular context.

3.2.1. Protocol: Cellular COX-2 Activity Assay (PGE2 Measurement)

This assay measures the ability of the compound to inhibit COX-2 activity in whole cells.

  • Objective: To quantify the reduction of Prostaglandin E2 (PGE2) in response to the test compound in inflammatory-stimulated cells.

  • Methodology: Use a cell line that can be induced to express COX-2 (e.g., RAW 264.7 macrophages), stimulate with lipopolysaccharide (LPS), treat with the compound, and measure PGE2 levels in the supernatant via ELISA.[7]

  • Step-by-Step Protocol:

    • Cell Culture and Plating:

      • Culture RAW 264.7 cells to ~80% confluency.

      • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treatment:

      • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

      • Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

      • Incubate for 18-24 hours at 37°C.

    • Sample Collection:

      • Centrifuge the plate to pellet any debris.

      • Carefully collect the cell culture supernatant for PGE2 analysis.

    • PGE2 Quantification:

      • Perform a competitive ELISA for PGE2 on the collected supernatants according to the manufacturer's instructions.

    • Data Analysis:

      • Generate a standard curve for the PGE2 ELISA.

      • Calculate the concentration of PGE2 in each sample.

      • Determine the IC50 value for the inhibition of PGE2 production.

3.2.2. Protocol: Cellular HDAC Activity Assay (Histone Acetylation)

This assay determines the effect of the compound on the acetylation status of HDAC target proteins within the cell.

  • Objective: To measure the accumulation of acetylated histones or other proteins (e.g., α-tubulin) as a marker of HDAC inhibition.

  • Methodology: Treat a relevant cell line (e.g., a cancer cell line like HCT116) with the compound and measure changes in protein acetylation via Western blot or high-content imaging.[8]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Seed cells in a 6-well plate and grow to ~70% confluency.

      • Treat the cells with the test compound at various concentrations for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

    • Protein Extraction:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer containing protease and HDAC inhibitors.

      • Determine the protein concentration of the lysates using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-α-tubulin, and a loading control (e.g., β-actin or GAPDH).

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis:

      • Perform densitometric analysis of the Western blot bands.

      • Normalize the intensity of the acetylated protein bands to the loading control.

      • Plot the fold-change in acetylation relative to the vehicle control.

Data Interpretation and Next Steps

The results from this validation workflow will provide a clear indication of whether 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide acts on the hypothesized targets.

Potential Outcome Interpretation Recommended Next Steps
Potent & Selective COX-2 Inhibition The compound is a promising anti-inflammatory agent.Lead optimization, in vivo efficacy studies in models of inflammation or pain.
Potent Pan-HDAC Inhibition The compound has potential as an anti-cancer agent.In vitro anti-proliferative assays, cell cycle analysis, apoptosis assays.
Selective HDAC Isoform Inhibition The compound may have a more targeted therapeutic window.Deeper investigation into the role of the specific isoform in disease, target engagement studies.
No Significant Activity The initial hypotheses are incorrect.Broader screening against a larger panel of targets (e.g., kinases, GPCRs), phenotypic screening.

Conclusion

While 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is an uncharacterized molecule, its structural features provide a rational basis for investigating its potential as a COX or HDAC inhibitor. The experimental workflows detailed in this guide offer a robust and systematic approach to test these hypotheses, from initial biochemical screening to cellular validation. The data generated will be crucial for guiding future research and unlocking the therapeutic potential of this novel compound.

References

  • Benchchem. Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays.
  • Promega Corporation. HDAC-Glo™ I/II Assays.
  • BMG Labtech. Screening for histone deacetylase (HDAC) active compounds.
  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1).
  • Abcam. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378).
  • National Center for Biotechnology Information. Preparation and Biochemical Analysis of Classical Histone Deacetylases.
  • Benchchem. Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • ResearchGate. In vitro assays for the determination of histone deacetylase activity.
  • Bio-Techne. HDAC Cell-Based Assay Kit.
  • Cayman Chemical. COX Activity Assay Kit.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • MyBioSource. Cyclooxygenase (COX) assay kit.
  • NIS Labs. Inhibition of COX-2.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • BPS Bioscience. Cox Screening.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , a structural motif often found in ion channel blockers and kinase inhibitors.

The Synthetic Challenge: This synthesis presents a "Push-Pull" conflict:

  • Steric Hindrance (The "Push"): The ortho-methyl group on the phenylacetic acid moiety creates steric bulk near the reaction center, retarding nucleophilic attack.

  • Electronic Deactivation (The "Pull"): The 4-nitro group on the aniline strongly withdraws electron density, rendering the amino group (

    
    ) significantly less nucleophilic (
    
    
    
    ) compared to unsubstituted aniline (
    
    
    ).

The Solution: Standard coupling reagents (EDC/NHS, DCC) often fail to drive this reaction to completion due to the poor nucleophilicity of 4-nitroaniline. This protocol utilizes an Acid Chloride Activation Strategy catalyzed by dimethylformamide (DMF), followed by base-mediated acylation. This method ensures quantitative conversion of the acid to the highly electrophilic acyl chloride, overcoming the electronic deficit of the amine.

Retrosynthetic Analysis

The logical disconnection reveals the two primary precursors: 2-(2,4-dimethylphenyl)acetic acid and 4-nitroaniline .

Retrosynthesis Target Target Molecule 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide disconnection Amide Bond Disconnection Target->disconnection Retrosynthesis Acid Precursor A 2-(2,4-dimethylphenyl)acetic acid (Steric Component) disconnection->Acid Amine Precursor B 4-Nitroaniline (Electronic Component) disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergence of the sterically hindered acid and the electron-deficient amine.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RoleGrade
2-(2,4-dimethylphenyl)acetic acid 164.201.0Substrate>97%
4-Nitroaniline 138.121.1Nucleophile>98%
Thionyl Chloride (

)
118.972.0Chlorinating AgentReagentPlus
DMF 73.09Cat. (2-3 drops)CatalystAnhydrous
Triethylamine (

)
101.192.5Base (HCl scavenger)Anhydrous
Dichloromethane (DCM) -SolventReaction MediumAnhydrous
Toluene -SolventAlternative MediumAnhydrous

Experimental Protocol

Phase 1: Activation (Synthesis of Acid Chloride)

Principle: The carboxylic acid is converted to the acid chloride to generate a potent electrophile capable of reacting with the weak nucleophile (4-nitroaniline).

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    inlet.
  • Dissolution: Charge the flask with 2-(2,4-dimethylphenyl)acetic acid (1.64 g, 10.0 mmol) and dry DCM (20 mL).

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Chlorination: Add Thionyl Chloride (1.45 mL, 20.0 mmol) dropwise over 5 minutes.

    • Caution:

      
       and 
      
      
      
      gas will evolve. Perform in a fume hood.
  • Reaction: Reflux the mixture at 45°C for 2 hours.

  • Monitoring: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH). Disappearance of the acid spot indicates completion.

  • Workup (Evaporation): Cool to room temperature (RT). Concentrate the solution under reduced pressure (Rotavap) to remove DCM and excess

    
    .
    
    • Critical Step: Add 10 mL of dry Toluene and re-evaporate. This azeotropically removes residual traces of thionyl chloride, which would otherwise degrade the amine in the next step.

  • Result: You now have the crude 2-(2,4-dimethylphenyl)acetyl chloride as a yellow/brown oil. Use immediately.

Phase 2: Amidation (Coupling)

Principle: The acid chloride reacts with 4-nitroaniline. Pyridine or


 is used to scavenge the liberated HCl, driving the equilibrium forward.
  • Preparation: Dissolve the crude acid chloride (from Phase 1) in dry DCM (15 mL).

  • Amine Solution: In a separate flask, dissolve 4-Nitroaniline (1.52 g, 11.0 mmol) and Triethylamine (3.5 mL, 25.0 mmol) in dry DCM (20 mL).

    • Note: If 4-nitroaniline solubility is poor in DCM, add a small amount of THF (5 mL).

  • Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise via syringe or addition funnel over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Observation: A precipitate (Triethylamine hydrochloride) will form.

  • Optimization Check: If TLC shows significant unreacted amine after 16h, reflux the DCM solution for 4 hours. The low nucleophilicity of the nitroaniline sometimes requires thermal energy to overcome the activation barrier.

Phase 3: Workup & Purification[1]
  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with:

    • 1M HCl (2 x 30 mL): Removes unreacted amine and pyridine/TEA.

    • Sat.

      
       (2 x 30 mL):  Removes unreacted acid.
      
    • Brine (1 x 30 mL): Removes water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization (Mandatory): The crude solid will likely contain yellow impurities.

    • Solvent System: Ethanol (hot) or Ethanol/Water (9:1).

    • Procedure: Dissolve crude solid in minimal boiling Ethanol. If the solution is dark, treat with activated charcoal and filter while hot. Cool slowly to 4°C.

    • Yield: Collect crystals via vacuum filtration. Wash with cold ethanol.

Workflow Visualization

Workflow Start Start: 2-(2,4-dimethylphenyl)acetic acid Activation Step 1: Activation + SOCl2 / cat. DMF Reflux 2h Start->Activation Evap Evaporation with Toluene (Remove excess SOCl2) Activation->Evap Crude Acid Chloride Coupling Step 2: Coupling + 4-Nitroaniline / Et3N DCM, 0°C to RT, 16h Evap->Coupling Workup Workup Wash: 1M HCl -> NaHCO3 -> Brine Coupling->Workup Purification Recrystallization (Ethanol) Workup->Purification Final Pure Product 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide Purification->Final

Figure 2: Step-by-step experimental workflow for the acid chloride-mediated synthesis.

Characterization & Data Analysis

Confirm the structure using the following expected signals.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.50 Singlet (s)1HNH AmideDownfield due to electron-withdrawing

ring.
8.20 Doublet (d, J=9Hz)2HAr-H (3',5')Ortho to Nitro group (deshielded).
7.80 Doublet (d, J=9Hz)2HAr-H (2',6')Ortho to Amide nitrogen.
7.10 - 6.90 Multiplet (m)3HAr-H (Dimethyl ring)Aromatic protons of the acid moiety.
3.65 Singlet (s)2HCH

Benzylic methylene linker.
2.25 Singlet (s)3HAr-CH

Methyl group (likely C2 or C4).
2.20 Singlet (s)3HAr-CH

Methyl group (likely C2 or C4).
IR Spectroscopy (ATR)
  • 3300 cm

    
    :  N-H stretch (Amide).
    
  • 1660-1680 cm

    
    :  C=O stretch (Amide I band). Note: Slightly higher frequency than typical amides due to conjugation with the electron-deficient ring.
    
  • 1500 & 1330 cm

    
    :  N-O stretch (
    
    
    
    asymmetric and symmetric).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete activation of acid.Ensure reagents are dry. Increase

reflux time. Use fresh

.
No Reaction (Amine remains) Low nucleophilicity of 4-nitroaniline.Switch solvent to Toluene and reflux the coupling step (110°C). Add DMAP (10 mol%) as a nucleophilic catalyst.
Sticky/Oily Product Impurities preventing crystallization.Triturate the oil with cold Hexane or Diethyl Ether to induce precipitation.
Dark Coloration Oxidation of aniline.Perform the reaction under Nitrogen atmosphere. Use charcoal during recrystallization.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

  • 4-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential cumulative effects. Wear double nitrile gloves.

  • Waste Disposal: Quenched reaction mixtures containing pyridine/TEA must be disposed of in halogenated organic waste streams.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Solvent selection guidelines).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

"purification methods for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Executive Summary

This guide details the purification strategies for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , a substituted N-aryl-2-phenylacetamide. Due to the presence of the electron-withdrawing 4-nitrophenyl group and the lipophilic 2,4-dimethylphenyl moiety, this compound presents specific purification challenges, particularly in removing unreacted 4-nitroaniline (a toxic, highly colored impurity) and minimizing hydrolysis. This protocol prioritizes crystallization techniques for scalability, supported by chromatographic "polishing" methods for high-purity requirements (>99.5%).

Chemical Context & Impurity Profile

To design an effective purification, one must understand the structural properties and the genesis of impurities.

PropertyDescriptionImplication for Purification
Structure Lipophilic "tail" (dimethylphenyl) + Polar "head" (nitroaniline amide).Low water solubility; high solubility in hot alcohols/esters.
pKa Amide proton is weakly acidic (

).
Stable to mild basic washes (NaHCO

); unstable to strong boiling base.
Key Impurity A 4-Nitroaniline (Starting Material).[1]Bright yellow, toxic. Weakly basic (

). Difficult to remove by acid wash alone.
Key Impurity B 2,4-Dimethylphenylacetic acid .Acidic. Easily removed via alkaline liquid-liquid extraction.
Key Impurity C Coupling Reagents (e.g., DCU from DCC).Insoluble in many solvents; requires hot filtration.

Workflow Visualization

The following decision tree outlines the logical flow for purifying the crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture Quench Step 1: Quench & Phase Separation (Remove bulk salts/acids) Start->Quench Wash_Acid Acid Wash (1M HCl) (Remove residual amines) Quench->Wash_Acid Wash_Base Base Wash (Sat. NaHCO3) (Remove unreacted acid) Wash_Acid->Wash_Base Dry_Conc Dry (MgSO4) & Concentrate Wash_Base->Dry_Conc Crude_Solid Crude Solid Isolated Dry_Conc->Crude_Solid Recryst Step 2: Recrystallization (Ethanol/Water or EtOAc/Hexane) Crude_Solid->Recryst Check_Purity QC: HPLC/TLC Recryst->Check_Purity Pure Final Product (>99% Purity) Check_Purity->Pure Pass Flash Step 3: Flash Chromatography (Silica Gel) Check_Purity->Flash Fail (Colored Impurities) Flash->Pure

Figure 1: Purification logic flow.[2] Note that while 4-nitroaniline is weakly basic, the HCl wash is included as a preliminary step, though crystallization is the primary method for its complete removal.

Detailed Protocols

Protocol A: Liquid-Liquid Extraction (The "Rough" Clean)

Objective: Remove water-soluble reagents, unreacted acids, and bulk inorganic salts.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

    • Why: EtOAc is polar enough to dissolve the amide but immiscible with water. Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.

  • Acid Wash: Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[3][4][5] Protonates residual amines. Note: 4-nitroaniline is a very weak base due to the electron-withdrawing nitro group; it may not fully partition into the aqueous layer, necessitating Protocol B.

  • Base Wash: Wash the organic layer twice with Saturated NaHCO

    
     .
    
    • Mechanism:[3][4][5] Deprotonates unreacted 2,4-dimethylphenylacetic acid, moving it to the aqueous layer as the sodium salt.

  • Brine Wash & Dry: Wash once with saturated brine, separate, and dry over anhydrous MgSO

    
    . Filter and evaporate to dryness.
    
Protocol B: Recrystallization (The "Gold Standard")

Objective: Isolate pure crystals and exclude the stubborn 4-nitroaniline impurity.

Solvent System: Ethanol/Water (Preferred) or Ethyl Acetate/Hexane.

  • Solvation: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-7 mL/g).

  • Heating: Heat the mixture to boiling on a hot plate/stirrer.

    • Observation: If the solution is dark yellow/orange, it indicates trapped nitroaniline or oxidation products.

  • Charcoal Treatment (Critical for Color Removal):

    • Remove from heat briefly.[6] Add Activated Carbon (0.5 - 1 wt%) .

    • Boil for 2-3 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

  • Crystal Formation:

    • Return the filtrate to the hot plate. Add warm Distilled Water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution.

    • Remove from heat.[2][6] Allow to cool to room temperature slowly (insulate flask with a towel).

    • Cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol C: Flash Column Chromatography (Polishing)

Objective: Used only if Recrystallization fails to achieve >99% purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.[7]

    • Start: 10% EtOAc in Hexanes (or Petroleum Ether).

    • End: 40% EtOAc in Hexanes.

  • TLC Visualization: UV (254 nm). The nitro group is a strong chromophore; the product will quench UV strongly.

  • Separation Logic: The non-polar impurities (if any) elute first. The target amide usually elutes in the middle range (

    
     in 30% EtOAc/Hexane). The polar 4-nitroaniline (if remaining) often trails or requires higher polarity to move significantly.
    

Analytical Validation (QC)

TechniqueExpected ResultNotes
1H NMR (CDCl

)
Methyls: Singlets ~2.2-2.3 ppm (6H). Amide NH: Broad singlet ~7.5-8.0 ppm. Nitro Aromatics: Distinct AA'BB' system ~8.2 ppm (deshielded).Check for absence of broad amine peak (~4-5 ppm) from starting nitroaniline.
Melting Point Sharp range (predicted: ~160-170°C based on analogs).Broad range (>2°C) indicates impurity.
HPLC (UV 254nm) Single peak >99.5% area.4-nitroaniline has a very high extinction coefficient; even traces appear as distinct peaks.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smajlagić, A., et al. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides."[3] Journal of Chemical, Biological and Physical Sciences, 2020.[3][8] Link (Provides solubility data for the nitro-acetamide analog).

  • BenchChem. "N-ethyl-2-oxo-2-phenylacetamide Purification Protocols." Technical Support Center, 2025. Link (General protocols for phenylacetamide derivatives).

  • National Institute of Standards and Technology (NIST). "Acetamide, N-(4-nitrophenyl)- Mass Spectrum." NIST Chemistry WebBook.[9] Link (Spectral data for the core analog).

  • PubChem. "N-(2,4-Dimethylphenyl)acetamide Compound Summary."[10] National Library of Medicine. Link (Physicochemical properties of the dimethylphenyl moiety).

Sources

"mass spectrometry analysis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is an aromatic amide with potential applications in pharmaceutical development and chemical synthesis. Its structure, featuring a xylene moiety, an acetamide linker, and a nitrophenyl group, presents a unique analytical challenge. Accurate and sensitive quantification of this molecule is critical for reaction monitoring, purity assessment, and metabolic studies. This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry. We will explore the rationale behind crucial experimental decisions, from mobile phase selection to the prediction of mass spectral fragmentation pathways. This approach ensures not only a functional method but also a deeper understanding of the molecule's behavior, enabling researchers to adapt and troubleshoot effectively.

Predicted Physicochemical Properties and Analytical Strategy

A successful analytical method begins with a fundamental understanding of the analyte. The structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide suggests it is a relatively non-polar molecule, making it an ideal candidate for Reverse-Phase Liquid Chromatography (RPLC). The presence of the acidic N-H proton on the amide and the electron-withdrawing nitro group suggests that the molecule will readily deprotonate. This makes Electrospray Ionization (ESI) in negative ion mode a promising approach for generating the [M-H]⁻ precursor ion with high efficiency.

Our strategy is therefore built on RPLC for separation, followed by ESI for ionization and tandem mass spectrometry (MS/MS) for sensitive and selective detection using Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data acquisition. Each step is optimized to ensure maximum recovery, stability, and detection sensitivity for the target analyte.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (RPLC) cluster_ms Mass Spectrometry (MS/MS) p1 Weigh Standard or Sample p2 Dissolve in Methanol to create 1 mg/mL Stock p1->p2 p3 Perform Serial Dilutions (Methanol/Water, 50:50 v/v) p2->p3 lc1 Inject 5 µL of Sample p3->lc1 Transfer to Autosampler lc2 C18 Column Separation lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Electrospray Ionization (ESI) Negative Ion Mode lc3->ms1 Eluent Introduction ms2 Precursor Ion Selection (Q1) [M-H]⁻ ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Fragment Ion Monitoring (Q3) MRM Transitions ms3->ms4 data Generate Chromatogram & Quantify ms4->data Data Acquisition

Caption: Overall workflow from sample preparation to LC-MS/MS analysis.

Part 1: Liquid Chromatography Protocol

The chromatographic method is designed to provide sharp, symmetrical peaks with adequate retention, separating the analyte from potential matrix interferences.

Instrumentation and Materials:

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

Protocol Steps:

  • System Preparation:

    • Purge the LC system thoroughly with the mobile phases to remove any contaminants and ensure a stable baseline.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable pressure is achieved.

  • LC Method Parameters:

    • Set the column temperature to 40 °C to ensure reproducible retention times.

    • Set the autosampler temperature to 10 °C to maintain sample integrity.

    • The injection volume is 5 µL.

  • Gradient Elution Program:

    • A gradient is employed to ensure efficient elution and good peak shape. The relatively non-polar nature of the molecule requires a significant proportion of organic solvent for elution.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.495.05.0Initial
1.000.495.05.0Linear
7.000.45.095.0Linear
8.000.45.095.0Linear
8.100.495.05.0Linear
10.000.495.05.0End

Part 2: Mass Spectrometry Protocol

The MS method is optimized for the selective detection and fragmentation of the target analyte. Based on its structure, negative ion mode ESI is predicted to yield the highest sensitivity.

Instrumentation:

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

Protocol Steps:

  • Analyte Infusion and Tuning (Method Development):

    • Prepare a ~1 µg/mL solution of the analyte in the sample diluent.

    • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

    • Perform a full scan in both positive (m/z 100-400) and negative (m/z 100-400) ion modes to identify the precursor ion. The expected monoisotopic mass is 284.12 g/mol .

      • Expected Positive Ion: [M+H]⁺ at m/z 285.1

      • Expected Negative Ion: [M-H]⁻ at m/z 283.1

    • Select the most intense precursor ion for fragmentation. We hypothesize this will be the [M-H]⁻ ion.

  • MS/MS Fragmentation and MRM Optimization:

    • Perform a product ion scan on the selected precursor (m/z 283.1) to identify stable and intense fragment ions.

    • Optimize the Collision Energy (CE) for each potential fragment to maximize its signal.

    • Select at least two robust fragment ions to create MRM transitions—one for quantification (quantifier) and one for confirmation (qualifier). This dual-transition approach provides high confidence in analyte identification, a principle outlined in regulatory guidelines.

Optimized MS Parameters (Predicted):

ParameterSettingRationale
Ionization ModeESI, NegativeThe acidic amide proton facilitates deprotonation.
IonSpray Voltage-4500 VStandard voltage for negative mode ESI.
Source Temperature550 °CFacilitates desolvation of the eluent.
Curtain Gas (CUR)35 psiPrevents neutral molecules from entering the MS.
Collision Gas (CAD)MediumNitrogen gas used to induce fragmentation.
Dwell Time100 msSufficient time to acquire >12 data points per peak.

Results and Discussion: Predicted Fragmentation Pathway

Understanding how a molecule fragments is key to developing a selective MS/MS method. The structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide offers several likely cleavage points under Collision-Induced Dissociation (CID).

The most probable fragmentation pathway for the [M-H]⁻ precursor ion (m/z 283.1) involves the cleavage of the amide bond, which is a common and energetically favorable fragmentation route for such compounds.

G cluster_path Proposed Fragmentation of [M-H]⁻ parent [M-H]⁻ m/z 283.1 (Precursor Ion) frag1 [C₈H₇NO₂]⁻ m/z 151.0 (4-nitrophenylacetamide fragment) parent->frag1 Cleavage of C-N bond frag2 [C₈H₉]⁻ m/z 105.1 (dimethylphenyl fragment anion) parent->frag2 Amide bond cleavage

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion.

Based on this predicted pathway, we can propose the following MRM transitions for quantification and confirmation. The collision energies (CE) and declustering potentials (DP) listed are typical starting points and should be empirically optimized on the specific instrument used.

Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed UseDP (V)CE (V)
283.1151.0Quantifier-60-25
283.1105.1Qualifier-60-35

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is achieved through chromatography and the high selectivity of the MRM transitions.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed with a minimum of five standards, and the correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy & Precision: Assessed by analyzing replicate samples at multiple concentration levels (e.g., low, mid, high QC). Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should not exceed 15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (S/N) of 3 for LOD and 10 for LOQ.

By designing the protocol with these validation endpoints in mind, we create a self-validating system that generates reliable and defensible data.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide by LC-MS/MS. By combining a theoretical understanding of the analyte's properties with established analytical techniques, we have outlined a robust method suitable for research and quality control environments. The proposed RPLC method offers excellent separation, while the optimized MS/MS parameters in negative ion mode provide the sensitivity and selectivity required for accurate quantification. Researchers are encouraged to use these protocols as a starting point and perform instrument-specific optimization and full method validation to ensure the highest quality data.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

"2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide for antioxidant activity screening"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Screening of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide for Antioxidant Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of the antioxidant potential of the novel compound, 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of new antioxidant agents a critical area of research.[1][2][3] This guide is structured to lead researchers from initial compound synthesis and safety considerations through a multi-tiered screening cascade, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models. We detail the principles, step-by-step protocols, and data analysis for the DPPH, ABTS, and FRAP assays, followed by the Cellular Antioxidant Activity (CAA) assay. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.

Compound Profile and Synthesis Rationale

Structure and Potential

The target compound, 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide, is an aromatic acetamide derivative. The structure contains a substituted phenyl ring, an acetamide linkage, and a nitrophenyl group. While this specific molecule is not extensively characterized in antioxidant literature, related acetamide derivatives have demonstrated notable antioxidant and anti-inflammatory activities.[4][5] The phenolic and amine moieties within similar structures are known to participate in antioxidant mechanisms, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET).[6][7][8] The screening process outlined herein will elucidate whether this specific combination of functional groups confers significant antioxidant capacity.

Proposed Synthesis Route

The synthesis of N-aryl acetamides is a well-established chemical transformation. A plausible and efficient method for synthesizing the title compound involves the acylation of 4-nitroaniline with 2,4-dimethylphenylacetyl chloride. This approach is analogous to standard methods for preparing acetamides from anilines and acyl chlorides.[9]

  • Step 1: Preparation of 2,4-dimethylphenylacetyl chloride. 2,4-dimethylphenylacetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to yield the corresponding acyl chloride.

  • Step 2: Acylation of 4-nitroaniline. The synthesized 2,4-dimethylphenylacetyl chloride is then reacted with 4-nitroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., DCM or THF). The base neutralizes the HCl byproduct generated during the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as extraction and recrystallization.

Critical Safety and Handling Procedures

Trustworthiness in research begins with safety. The target compound and its precursors require careful handling. Aromatic nitrocompounds, as a class, are toxic and can be readily absorbed through the skin.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but breakthrough times should be verified).[11][12]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][13]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in designated hazardous waste containers according to institutional guidelines.

  • Exposure Response: In case of skin contact, wash the affected area immediately with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] In case of inhalation or ingestion, seek immediate medical attention.[12]

Tier 1: In Vitro Chemical Antioxidant Assays

The initial screening phase utilizes a panel of chemical assays to provide a baseline understanding of the compound's radical scavenging and reducing capabilities. This multi-assay approach is crucial because different assays reflect different antioxidant mechanisms.[14]

G cluster_workflow Antioxidant Screening Workflow synthesis Compound Synthesis & Purification invitro In Vitro Chemical Assays (DPPH, ABTS, FRAP) synthesis->invitro Initial Screening cellular Cell-Based Assay (CAA) invitro->cellular Assess Biological Relevance analysis Data Analysis & Interpretation cellular->analysis conclusion Conclusion on Antioxidant Profile analysis->conclusion

Caption: High-level workflow for antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures a compound's ability to act as a hydrogen atom or electron donor. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[15][16] When reduced by an antioxidant, its color fades to yellow or becomes colorless. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

Caption: Principle of the DPPH radical scavenging assay.

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a working solution of DPPH in methanol (typically ~0.1 mM), ensuring the initial absorbance at 517 nm is approximately 1.0.[16] Store the DPPH solution in the dark.

    • Standard Preparation: Prepare a series of dilutions of a positive control, such as Trolox or Ascorbic Acid, in the same solvent as the test compound.

    • Assay Procedure (96-well plate):

      • Add 20 µL of various concentrations of the test compound, standard, or solvent (for blank) to respective wells.[15]

      • Add 80 µL of assay buffer to each well.[15]

      • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the "Blank 2" wells (which receive 100 µL of ethanol instead for background correction).[15]

      • Mix well by pipetting or using a plate shaker.[15]

    • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[15] The dark incubation is critical to prevent photodegradation of the DPPH radical.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound.

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay also measures the ability of a compound to scavenge a radical cation. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[17] The resulting blue-green radical has a characteristic absorbance at 734 nm.[17] Antioxidants neutralize this radical, causing a decrease in absorbance that is proportional to their concentration.[17] This assay is applicable to both hydrophilic and lipophilic compounds.

  • Protocol:

    • ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

    • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.[18]

    • Assay Procedure (96-well plate):

      • Add 5-10 µL of the test compound, standard (Trolox), or solvent blank to respective wells.[18]

      • Add 200 µL of the ABTS working solution to each well.[18]

      • Mix and incubate for 5-6 minutes at room temperature.[18]

    • Measurement: Read the absorbance at 734 nm.[18]

  • Data Analysis:

    • Calculate the % Inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19] The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorbance maximum at 593 nm.

  • Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 ratio.[19] Warm this reagent to 37°C before use.[19]

    • Assay Procedure:

      • Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or solvent blank to a test tube or microplate well.[19]

      • Add 150-220 µL of the prepared FRAP reagent.[19]

      • Mix and incubate at 37°C for exactly 4 minutes.[19] Reaction time is critical and must be consistent across all samples.[19]

    • Measurement: Read the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents or Trolox equivalents.

AssayPrincipleWavelengthStandardKey Insight
DPPH H•/e⁻ donation517 nmTrolox, Ascorbic AcidRadical Scavenging
ABTS H•/e⁻ donation734 nmTroloxRadical Scavenging (Hydro/Lipophilic)
FRAP e⁻ donation593 nmFeSO₄, TroloxReducing Power

Tier 2: Biologically Relevant Cellular Antioxidant Activity (CAA) Assay

While chemical assays are excellent for initial screening, they lack biological context.[3] The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for crucial factors like cell uptake, metabolism, and localization.[20]

  • Principle: The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[21] ROS, generated by an initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] An effective antioxidant will enter the cells and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[21]

G cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-Fluorescent) Esterases->DCFH Deacetylation ROS ROS (from AAPH) DCFH->ROS DCF DCF (Highly Fluorescent) ROS->DCF Oxidation Antioxidant Test Compound (Antioxidant) Antioxidant->ROS Inhibits DCFH_DA_out DCFH-DA DCFH_DA_out->DCFH_DA Enters Cell

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

  • Protocol:

    • Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[3][21]

    • Cell Treatment:

      • Remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[3]

      • Add 50 µL of DCFH-DA probe solution to all wells.[2]

      • Add 50 µL of the test compound or standard (Quercetin is a common standard for this assay) at various concentrations to the appropriate wells.[2]

    • Incubation: Incubate the plate for 60 minutes at 37°C in a CO₂ incubator.[21]

    • Washing: Remove the treatment solution and wash the cells three times with DPBS to remove any probe or compound that has not been taken up by the cells.[3]

    • Initiation and Measurement:

      • Add 100 µL of the Free Radical Initiator (AAPH) solution to all wells.[2]

      • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[3]

      • Read the fluorescence kinetically every 1-5 minutes for 60 minutes, using an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm.[2][22] The plate reader should be set to "bottom read" mode.[22]

  • Data Analysis:

    • Calculate Area Under the Curve (AUC): For each concentration, plot the fluorescence intensity against time. Calculate the area under the curve (AUC) for the control and each sample concentration.

    • Calculate CAA Value: The CAA value is calculated using the formula: CAA (units) = 100 - (AUC_sample / AUC_control) * 100[21]

    • Determine Quercetin Equivalents (QE): Plot the CAA units for the Quercetin standard against its concentration to create a standard curve. The antioxidant activity of the test compound can then be expressed in µmol of Quercetin Equivalents (QE) per µmol of the compound.

Data Interpretation and Conclusion

A comprehensive antioxidant profile is built by synthesizing the results from all assays. A compound may show high activity in the FRAP assay (indicating it is a good reducing agent) but lower activity in the DPPH assay (indicating it may not be an efficient hydrogen donor). Strong activity in the chemical assays followed by significant inhibition of fluorescence in the CAA assay suggests the compound is not only a potent antioxidant but is also bioavailable and active within a cellular context. Conversely, a compound active in chemical assays but inactive in the CAA assay may have poor cell permeability or be rapidly metabolized into an inactive form. This systematic approach provides robust, multi-faceted data essential for advancing a compound in the drug development pipeline.

References

  • Title: OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit Source: Cell Biolabs, Inc. URL: [Link]

  • Title: DPPH Antioxidant Assay Kit D678 manual Source: DOJINDO URL: [Link]

  • Title: Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]

  • Title: ABTS decolorization assay – in vitro antioxidant capacity Source: Protocols.io URL: [Link]

  • Title: A Theoretical Antioxidant Mechanism for Cytoprotective Effect of p-Acetamide-Salicylate Derivatives against Free Radical Initiator AAPH in Human Erythrocytes Source: SciELO URL: [Link]

  • Title: Cellular Antioxidant Activity Assay Source: Kamiya Biomedical Company URL: [Link]

  • Title: The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega Source: BMG Labtech URL: [Link]

  • Title: ABTS Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

  • Title: Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric) Source: BioVision Inc. URL: [Link]

  • Title: FRAP Antioxidant Assay Source: G-Biosciences URL: [Link]

  • Title: DPPH Antioxidant Assay Source: G-Biosciences URL: [Link]

  • Title: DPPH Assay Source: Scribd URL: [Link]

  • Title: Ferric Reducing Antioxidant Power (FRAP) Assay Source: Bio-protocol URL: [Link]

  • Title: How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches Source: PMC URL: [Link]

  • Title: CAA Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

  • Title: OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

  • Title: DPPH Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

  • Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]

  • Title: A Theoretical Antioxidant Mechanism for Cytoprotective Effect of p-Acetamide-Salicylate Derivatives against Free Radical Initiator AAPH in Human Erythrocytes Source: ResearchGate URL: [Link]

  • Title: Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System Source: MDPI URL: [Link]

  • Title: Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application Source: MDPI URL: [Link]

  • Title: Antioxidant activity screening assay. Source: ResearchGate URL: [Link]

  • Title: A novel antioxidant activity index (AAU) for natural products using the DPPH assay Source: ResearchGate URL: [Link]

  • Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: PMC URL: [Link]

  • Title: Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity Source: National Center for Biotechnology Information URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Chemical Safety Guide Source: Office of Research Services, National Institutes of Health URL: [Link]

  • Title: Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties Source: MDPI URL: [Link]

  • Title: A Publication of Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses URL: [Link]

  • Title: Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical and Pharmaceutical Biological Sciences URL: [Link]

  • Title: Synthesis of N-(4 nitrophenyl) acetamide. Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide Source: PrepChem.com URL: [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anti-inflammatory agents is a cornerstone of pharmaceutical research. Chronic inflammation contributes to a wide range of debilitating diseases, creating a persistent need for safer and more effective therapeutics. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can lead to significant side effects. This has spurred the investigation of new chemical entities with potentially improved safety and efficacy profiles.

This document provides a comprehensive suite of protocols for the initial in vitro characterization of the anti-inflammatory properties of the novel compound 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , hereafter referred to as Compound X . These assays are designed to provide a robust preliminary assessment of its potential, from primary screening of anti-inflammatory effects to elucidation of its mechanism of action, focusing on key inflammatory pathways.

The murine macrophage cell line, RAW 264.7, is utilized as a primary model system. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1][2] This cell line provides an excellent model for screening potential inhibitors of these inflammatory processes.[1]

Part 1: Overall Experimental Workflow

This guide is structured to logically progress from a broad assessment of anti-inflammatory activity to a more focused investigation into the compound's mechanism of action. The workflow is designed to be efficient, generating decision-making data at each stage.

G cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Secondary Screening & Mechanistic Insight cluster_2 Phase 3: Data Analysis & Interpretation A Compound X Preparation (Stock Solution in DMSO) C MTT Assay for Cytotoxicity (Determine Non-Toxic Concentration Range) A->C B RAW 264.7 Macrophage Culture B->C D Griess Assay for Nitric Oxide (NO) Inhibition (LPS-Stimulated RAW 264.7 Cells) B->D C->D Select non-toxic concentrations E ELISA for Pro-inflammatory Cytokines (TNF-α & IL-6 Inhibition) D->E If active (NO inhibition) F COX-1/COX-2 Inhibition Assay (Cell-Free Enzymatic Assay) E->F G NF-κB Pathway Investigation (Western Blot for p-p65 & IκBα) E->G H Calculate IC50 Values (NO, TNF-α, IL-6, COX-1, COX-2) F->H I Analyze Protein Expression Changes G->I J Synthesize Data to Formulate Hypothesis on Mechanism of Action H->J I->J

Caption: Overall workflow for evaluating Compound X.

Part 2: Primary Screening: Nitric Oxide Production in Macrophages

Scientific Rationale: Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is upregulated in macrophages, leading to a significant increase in NO production.[1] Therefore, inhibiting NO production is a key indicator of potential anti-inflammatory activity. The Griess assay is a simple, rapid, and cost-effective colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[1][3][4]

Protocol 2.1: Cell Viability (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which Compound X is not cytotoxic. A reduction in inflammatory markers could be due to cell death rather than a specific inhibitory effect. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the old medium with medium containing the different concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent inflammation assays.

Protocol 2.2: Nitric Oxide Inhibition (Griess Assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of Compound X. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[1][5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][5]

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.[1][5]

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

  • Incubation & Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[1]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.[5]

Part 3: Secondary Screening: Cytokine and COX Enzyme Inhibition

Scientific Rationale: If Compound X effectively inhibits NO production, the next step is to investigate its effect on other key inflammatory mediators. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.[6] Cyclooxygenase (COX) enzymes are the primary targets for NSAIDs, converting arachidonic acid into prostaglandins.[7][8] Assessing the inhibition of these targets provides deeper insight into the compound's mechanism.

Protocol 3.1: Pro-inflammatory Cytokine Inhibition (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[9] This allows for a precise measurement of the compound's ability to suppress the production of these key signaling proteins.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.2.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Quantify the amount of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer's protocol precisely.[5][9][10] A general workflow includes:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a TMB substrate for color development.

    • Stopping the reaction and reading the absorbance at 450 nm.[5]

  • Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition relative to the LPS-stimulated control.

Protocol 3.2: COX-1 and COX-2 Enzyme Inhibition Assay

Causality: This cell-free enzymatic assay directly measures the ability of Compound X to inhibit the activity of the two COX isoforms.[7][11] This is critical for understanding its potential NSAID-like activity and for assessing its selectivity, which has implications for its potential side-effect profile.

Step-by-Step Methodology:

  • Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit. These assays typically measure the peroxidase component of COX activity.[12][13]

  • Reagent Preparation: Prepare reagents, including assay buffer, heme, COX-1 (ovine) and COX-2 (human recombinant) enzymes, and the substrate (arachidonic acid) according to the kit's manual.[12]

  • Reaction Setup: In a 96-well plate, set up wells for 100% initial activity, background, and inhibitor (Compound X) tests for both COX-1 and COX-2 enzymes.[12]

  • Incubation: Add the enzyme and Compound X (at various concentrations) to the appropriate wells and incubate to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Colorimetric/Fluorometric Reading: Monitor the appearance of the oxidized product by measuring absorbance (typically at 590 nm) or fluorescence according to the kit's instructions.[12]

  • Analysis: Calculate the percentage of COX inhibition for each concentration of Compound X and determine the IC₅₀ values for both COX-1 and COX-2.

Part 4: Elucidating the Mechanism of Action: NF-κB Pathway

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[14][15] It controls the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[14][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate gene transcription.[15] Investigating the phosphorylation of p65 and the degradation of IκBα can reveal if Compound X acts upstream by targeting this critical signaling pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_inactive IκBα --- NF-κB (p65/p50) (Inactive in Cytoplasm) IKK->NFkB_inactive Phosphorylates IκBα IkBa p-IκBα Proteasome Proteasomal Degradation IkBa->Proteasome Targets for NFkB_inactive->IkBa NFkB_active NF-κB (p65/p50) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates to Proteasome->NFkB_active Releases p_p65 p-p65 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p_p65->Genes Activates Transcription

Sources

Troubleshooting & Optimization

"improving yield of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Ticket ID: #AC-24D-NO2 Subject: Yield Optimization for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Challenge

You are attempting to couple 2-(2,4-dimethylphenyl)acetic acid (Component A) with 4-nitroaniline (Component B).

  • The Problem: This is not a standard amide coupling. You are fighting two opposing forces:

    • Electronic Deactivation (Critical): 4-nitroaniline is an exceptionally weak nucleophile due to the strong electron-withdrawing nitro group (

      
       of conjugate acid 
      
      
      
      1.0). It resists attacking standard activated esters (like NHS or HOBt esters).
    • Steric Impediment (Moderate): The ortho-methyl group on the 2,4-dimethylphenyl ring creates steric bulk. While the methylene spacer (

      
      ) mitigates this compared to benzoic acids, it still hinders the approach of a bulky nucleophile.
      

Standard protocols (EDC/NHS, HATU at RT) will likely fail or result in yields <20%. To improve yield, you must switch to high-energy activation (Acid Chlorides) combined with nucleophilic catalysis.

Module 1: Protocol Optimization (The "Gold Standard" Route)

The most robust method for this specific pair is the Acid Chloride Method with DMAP Catalysis . We recommend abandoning carbodiimide (EDC/DCC) couplings for this specific substrate unless used with high heat and excess DMAP.

Optimized Workflow
StepParameterRecommended ConditionWhy? (Causality)
1. Activation ReagentThionyl Chloride (

)
or Oxalyl Chloride
Generates the highly reactive acid chloride, essential to overcome the poor nucleophilicity of 4-nitroaniline.
2. Solvent PrimaryDichloromethane (DCM) or TolueneDCM is standard; Toluene allows for higher reaction temperatures if the rate is slow.
3. Base ScavengerPyridine (3-5 equiv)Neutralizes HCl generated. Pyridine is also a solvent that solubilizes the polar nitroaniline.
4. Catalyst NucleophilicDMAP (10-20 mol%)CRITICAL. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium ion, which is much more susceptible to attack by the weak amine.
5. Temp ReactionReflux (40-80°C) 4-nitroaniline requires thermal energy to overcome the activation barrier.
Step-by-Step Protocol
  • Acid Chloride Formation:

    • Dissolve 2-(2,4-dimethylphenyl)acetic acid (1.0 equiv) in dry DCM.

    • Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.

    • Reflux for 2 hours.

    • Evaporate to dryness to remove excess

      
       (Critical: Excess 
      
      
      
      will react with your amine to form sulfinylamines, killing the yield).
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve 4-nitroaniline (1.1 equiv), Pyridine (3.0 equiv), and DMAP (0.2 equiv) in DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C, then warm to Room Temperature (RT).

    • Checkpoint: If TLC shows starting material after 4 hours, heat to reflux (40°C).

Module 2: Troubleshooting Guides

Issue A: "Reaction mixture turned black/tarry, low yield."
  • Diagnosis: Decomposition of the acid chloride or oxidation of the aniline.

  • Root Cause: Excess Thionyl Chloride was not removed, or the reaction ran too hot without an inert atmosphere.

  • Fix:

    • Ensure complete evaporation of

      
       (use a toluene azeotrope).
      
    • Run the reaction under Nitrogen/Argon.

Issue B: "I see the Acid Chloride forming, but it won't couple with the amine."
  • Diagnosis: Nucleophilic stagnation.

  • Root Cause: The 4-nitroaniline is too deactivated to attack the acid chloride directly.

  • Fix: Increase DMAP loading to 0.5 equiv. DMAP acts as an "acyl transfer agent," shuttling the acyl group to the amine.[1]

Issue C: "Product is contaminated with starting acid."
  • Diagnosis: Hydrolysis.

  • Root Cause: Moisture entered the system.[2] Acid chlorides hydrolyze back to carboxylic acids in seconds upon contact with water.

  • Fix: Use anhydrous solvents (DCM distilled over

    
    ). Dry all glassware in an oven.
    

Module 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the critical role of DMAP in shuttling the acyl group to the deactivated amine.

G Acid 2,4-Dimethylphenyl Acetic Acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Reflux 2h (-SO2, -HCl) SOCl2 SOCl2 (Activation) SOCl2->AcidCl ActiveSpecies N-Acylpyridinium Salt (Highly Reactive) AcidCl->ActiveSpecies Fast Attack by DMAP DMAP DMAP (Catalyst) DMAP->ActiveSpecies ActiveSpecies->DMAP Regenerated Product Final Amide Product ActiveSpecies->Product Acyl Transfer to Amine Amine 4-Nitroaniline (Weak Nucleophile) Amine->Product Slow Attack (Accelerated)

Figure 1: The DMAP-catalyzed Acyl Transfer Mechanism. Note how DMAP converts the Acid Chloride into a more reactive cationic species (N-Acylpyridinium), facilitating attack by the weak 4-nitroaniline nucleophile.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use EDC/HOBt instead of Thionyl Chloride? A: Generally, No . EDC/HOBt works well for aliphatic amines or electron-rich anilines. For 4-nitroaniline, the intermediate active ester is often not reactive enough, leading to slow hydrolysis and low yields. If you must use coupling agents, switch to HATU or PyBrOP with DIEA in DMF , but expect lower yields than the acid chloride route.

Q2: What is the best solvent for purification? A: The product is likely a solid.

  • Workup: Wash the organic layer with 1M HCl (to remove Pyridine/DMAP) and saturated

    
     (to remove unreacted acid).
    
  • Recrystallization: Ethanol or an Ethanol/Water mixture is usually effective for nitrophenyl acetamides.

Q3: My reaction solidified. What happened? A: Pyridine hydrochloride salts precipitated. This is normal. Add more DCM or switch to a larger volume of solvent to maintain stirring. Ensure the stirring bar is vigorous enough to mix the slurry.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution mechanisms).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of coupling strategies for deactivated amines).

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide in Dimethyl Sulfoxide (DMSO). This resource is designed to provide in-depth, field-proven insights and practical solutions to ensure the successful preparation and use of this compound in your experiments.

Understanding the Challenge: Why Solubility in DMSO Matters

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological and pharmaceutical research, prized for its ability to dissolve a vast range of both polar and non-polar compounds.[1][2][3] For a compound like 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide, achieving a stable, homogenous solution in DMSO is often the critical first step for a variety of downstream applications, including high-throughput screening and cell-based assays.[4][5] However, issues such as precipitation, incomplete dissolution, and instability can compromise experimental results, leading to wasted resources and time.[6][7]

This guide will walk you through a logical troubleshooting process, from understanding the intrinsic properties of the compound to optimizing your dissolution protocol.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide powder to my DMSO, but it's not dissolving completely. What should I do?

A1: Initial Dissolution Failure

Incomplete dissolution is a common first hurdle. Several factors could be at play, ranging from the physical form of your compound to the quality of your solvent.

Troubleshooting Steps:

  • Gentle Heating: Cautiously warm the solution in a water bath (typically 30-40°C). Many organic compounds exhibit increased solubility at slightly elevated temperatures. However, be mindful of potential compound degradation with excessive heat.

  • Sonication: Utilize a bath or probe sonicator. The high-frequency sound waves can help break up compound aggregates and facilitate dissolution.[8]

  • Vortexing: Vigorous mixing with a vortex mixer can provide the necessary energy to overcome the crystal lattice energy of the solid compound.

  • Solvent Quality: Ensure you are using anhydrous, high-purity (≥99.9%) DMSO.[2] Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds and can lead to precipitation.[6][9]

Q2: My compound initially dissolved in DMSO, but a precipitate formed after a short period of storage. What is causing this?

A2: Post-Dissolution Precipitation

This phenomenon often points to issues with solution stability, storage conditions, or the inherent properties of the compound itself.

Causality and Solutions:

  • Supersaturation: You may have created a supersaturated solution, especially if heating was used for initial dissolution. Upon cooling to room temperature or below, the solubility limit is exceeded, leading to precipitation.

    • Solution: Determine the compound's kinetic or thermodynamic solubility to establish a stable working concentration.[5][10]

  • Polymorphism: The solid-state form of your compound can significantly impact its solubility. An amorphous form is generally more soluble than a stable crystalline form.[11] Over time, a dissolved amorphous compound can nucleate and crystallize into a less soluble polymorph, causing it to precipitate.[11]

    • Insight: If you observe this, it's crucial to be aware that the concentration of the compound in the supernatant will be lower than intended.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and promote precipitation.[6][7][11]

    • Best Practice: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[12]

Q3: I'm diluting my DMSO stock solution of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide into an aqueous buffer for my assay, and it's immediately crashing out of solution. How can I prevent this?

A3: Precipitation Upon Aqueous Dilution

This is a classic challenge when working with hydrophobic compounds dissolved in an organic solvent. The drastic change in solvent polarity upon addition to an aqueous medium causes the compound to precipitate.[9]

Mitigation Strategies:

  • Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[8]

  • Order of Addition: Slowly add the DMSO stock to the aqueous buffer while vortexing. This helps to rapidly disperse the compound in the larger volume, preventing localized high concentrations that are prone to precipitation.

  • Co-solvents: For particularly challenging compounds, the inclusion of a co-solvent in the aqueous buffer can help maintain solubility. Common co-solvents include PEG400, glycerol, or Tween 80.[12] However, always test for co-solvent compatibility with your specific assay.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide in DMSO.

G start Start: Solubility Issue Identified check_dissolution Is the compound fully dissolved in 100% DMSO? start->check_dissolution protocol_optimization Optimize Dissolution Protocol: - Gentle Heating (30-40°C) - Sonication - Vortexing check_dissolution->protocol_optimization No check_stability Does a precipitate form over time? check_dissolution->check_stability Yes check_solvent Verify Solvent Quality: - Anhydrous DMSO (≥99.9%) - Fresh, unopened bottle protocol_optimization->check_solvent check_solvent->check_dissolution check_aqueous_dilution Does precipitation occur upon dilution in aqueous buffer? check_stability->check_aqueous_dilution No storage_optimization Optimize Storage: - Aliquot into single-use volumes - Minimize freeze-thaw cycles - Store at -20°C or -80°C check_stability->storage_optimization Yes dilution_protocol Optimize Dilution Protocol: - Stepwise dilution - Slow addition with mixing - Consider co-solvents (e.g., PEG400) check_aqueous_dilution->dilution_protocol Yes success Stable Solution Achieved check_aqueous_dilution->success No assess_solubility Determine Kinetic/Thermodynamic Solubility - Establish stable concentration storage_optimization->assess_solubility assess_solubility->check_aqueous_dilution dilution_protocol->success

Caption: A flowchart for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide in DMSO.

Materials:

  • 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide (solid)

  • Anhydrous DMSO (≥99.9% purity)[2]

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is approximately 284.31 g/mol .

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (30-40°C) can be applied if necessary, followed by vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[12]

Protocol 2: Kinetic Solubility Assessment

This protocol outlines a method to estimate the kinetic solubility of your compound, which is particularly useful for early-stage drug discovery and optimizing assay conditions.[5][10]

Workflow Diagram:

G start Start: Prepare Serial Dilutions of Compound in DMSO dilute_to_aqueous Dilute DMSO stocks into aqueous buffer (e.g., 100-fold dilution) start->dilute_to_aqueous incubate Incubate at room temperature (e.g., 1-2 hours) dilute_to_aqueous->incubate detect_precipitate Detect Precipitation (e.g., nephelometry, turbidimetry, or visual inspection) incubate->detect_precipitate determine_solubility Determine Kinetic Solubility: Concentration at which precipitation is observed detect_precipitate->determine_solubility

Caption: Workflow for kinetic solubility assessment.

Quantitative Data Summary:

The following table provides a hypothetical example of results from a kinetic solubility assessment.

Concentration in Aqueous Buffer (µM)% DMSOObservationSolubility
1001%Heavy PrecipitateInsoluble
501%Light PrecipitateInsoluble
251%Clear SolutionSoluble
101%Clear SolutionSoluble

Based on this data, the kinetic solubility of the compound under these conditions is estimated to be between 25 µM and 50 µM.

References

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.).
  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Compound Handling Instructions. (n.d.). MCE.
  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 684–693.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology, 803, 265–271.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.).
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). Benchchem.
  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath.
  • N,N-Dimethyl-2-(4-nitro-phenyl) - Cheméo. (n.d.).
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013).
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences.
  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (n.d.). Benchchem.
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (n.d.). Cayman Chemical.
  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora.
  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. (n.d.). ChemicalBook.
  • N-(2,4-Dimethylphenyl)acetamide. (n.d.). PubChem.
  • Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook.
  • 4-Nitroacetanilide. (n.d.). Wikipedia.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry.
  • Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 43-53.
  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. (n.d.). PrepChem.com.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate.
  • What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? (2024, February 22). ResearchGate.
  • N-(4,5-Dimethyl-2-nitrophenyl)acetamide. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

Structural Confirmation of 2-(2,4-Dimethylphenyl)-N-(4-nitrophenyl)acetamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous methodological framework for confirming the structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide (


). Unlike standard pharmaceutical monographs, this specific intermediate presents a unique challenge: distinguishing the 2,4-dimethyl  substitution pattern from its likely regioisomers (2,5- or 3,4-dimethyl) which frequently co-elute during synthesis from xylenes.

This document compares three analytical tiers —Routine Screening, Solution-State Elucidation, and Solid-State Confirmation—evaluating their "performance" in terms of resolution, cost, and definitive proof.

Molecule Profile & Synthetic Context

To understand the analytical challenge, we must first define the connectivity and the origin of potential impurities.

  • Core Structure: A phenylacetamide scaffold.[1]

  • Fragment A (Acid derived): 2,4-Dimethylphenylacetic acid.

  • Fragment B (Amine derived): 4-Nitroaniline.[2]

  • The Critical Challenge: The starting material, 2,4-dimethylphenylacetic acid, is often synthesized via chloromethylation of m-xylene. This process can produce 2,6-dimethyl or 3,5-dimethyl isomers depending on reaction conditions. Standard 1D NMR often fails to distinguish these due to overlapping methyl singlets.

Synthesis & Impurity Pathway (Workflow)

SynthesisWorkflow SM1 m-Xylene Inter Chloromethylation (Regioisomer Risk) SM1->Inter Acid 2,4-Dimethylphenylacetic Acid (Major) Inter->Acid Major Path Impurity 2,6- / 3,5-Isomers (Minor) Inter->Impurity Side Path Coupling Amide Coupling (EDC/HOBt or SOCl2) Acid->Coupling Impurity->Coupling Contaminant Amine 4-Nitroaniline Amine->Coupling Product Target Molecule: 2-(2,4-dimethylphenyl)- N-(4-nitrophenyl)acetamide Coupling->Product

Figure 1: Synthesis pathway highlighting the origin of regioisomeric impurities that necessitate advanced structural confirmation.

Comparative Analysis of Confirmation Methods

This section compares three analytical methodologies. The "Performance" metric here is defined as the Probability of Isomer Differentiation .

Method A: Routine Screening (1H NMR + FTIR)
  • Status: Standard QC.

  • Performance: Low Specificity for Regioisomers.

  • Pros: Fast (<10 min), quantitative for solvent residuals.

  • Cons: The methyl groups (2,4-position) appear as singlets around 2.2-2.3 ppm. In a 2,5-isomer, they also appear as singlets in nearly the exact same region. This method generates false positives.

Method B: Definitive Solution Elucidation (2D NMR - NOESY/HMBC)
  • Status: Recommended "Gold Standard".

  • Performance: High Specificity.

  • Mechanism:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (<5 Å).[3]

    • The Test: In the 2,4-isomer, the methyl at C2 is spatially close to the benzylic methylene (-CH2-). The methyl at C4 is far away. In the 2,6-isomer, both methyls correlate to the methylene.

  • Verdict: This is the most efficient reliable method for solution-state samples.

Method C: Solid-State Confirmation (Single Crystal XRD)
  • Status: Absolute Proof.

  • Performance: 100% Accuracy.

  • Cons: Requires growing a diffraction-quality single crystal, which can take days to weeks.

  • Verdict: Use only for Reference Standard qualification.

Performance Comparison Table
FeatureMethod A: 1H NMR (1D)Method B: 2D NMR (NOESY)Method C: SC-XRD
Differentiation of 2,4 vs 2,5 Isomer Low (Ambiguous)High (Definitive) Absolute
Sample Prep Time 5 mins5 mins2-14 Days
Cost per Run $


Data Output Chemical Shift, IntegrationSpatial Connectivity3D Atomic Coordinates
Suitability Batch ReleaseStructure Elucidation Reference Standard
Detailed Experimental Protocols
Protocol 1: Synthesis of Analytical Sample

To generate the material for confirmation.

  • Activation: Dissolve 2,4-dimethylphenylacetic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h (Generate Acid Chloride in situ).

  • Coupling: Add 4-nitroaniline (1.0 eq) and Pyridine (2.0 eq) at 0°C. Warm to RT and stir 4h.

  • Workup: Wash with 1N HCl (remove pyridine), Sat. NaHCO3 (remove unreacted acid), and Brine.

  • Purification: Recrystallize from Ethanol/Water (critical for XRD).

Protocol 2: The "Gold Standard" NMR Workflow (Method B)
  • Instrument: 400 MHz or higher (Bruker/Jeol).

  • Solvent: DMSO-d6 (preferred for solubility of nitro-aromatics) or CDCl3.

  • Concentration: ~10 mg in 0.6 mL.

Step-by-Step Analysis:

  • 1H Acquisition: 16 scans. Calibrate DMSO residual peak to 2.50 ppm.

  • Assignment Logic (Predicted Shifts in DMSO-d6):

    • 
       10.5 ppm (s, 1H): Amide -NH-.
      
    • 
       8.22 ppm (d, 2H, J=9Hz): Nitro-group ortho protons (AA'BB').
      
    • 
       7.85 ppm (d, 2H, J=9Hz): Amide-side aromatic protons.
      
    • 
       7.0 - 7.2 ppm (m, 3H): 2,4-Dimethylphenyl aromatic protons.
      
    • 
       3.70 ppm (s, 2H): Benzylic -CH2- (The Linker).
      
    • 
       2.25 ppm (s, 3H): Methyl at C2.
      
    • 
       2.22 ppm (s, 3H): Methyl at C4.
      
  • NOESY Acquisition:

    • Set mixing time (

      
      ) to 300-500 ms.
      
    • Critical Check: Look for a cross-peak (correlation) between the Benzylic -CH2- (3.70 ppm) and only one Methyl signal (2.25 ppm).

    • Interpretation: If both methyls correlate to the CH2, you have the 2,6-isomer . If neither correlates strongly (or only weak long-range), you might have the 3,5-isomer .

Decision Logic for Confirmation

The following logic gate ensures you do not release a batch with incorrect regiochemistry.

ConfirmationLogic Start Crude Product Isolated HNMR Run 1H NMR (DMSO-d6) Start->HNMR Check1 Are Methyls Singlets? HNMR->Check1 Fail1 Reject: Check Starting Material Check1->Fail1 No (Split) NOESY Run 2D NOESY Check1->NOESY Yes Check2 Correlation: CH2 <-> Methyl? NOESY->Check2 Res1 One Methyl Correlates (2,4-Isomer) Check2->Res1 1 Interaction Res2 Two Methyls Correlate (2,6-Isomer) Check2->Res2 2 Interactions Res3 No Strong Correlation (3,5-Isomer) Check2->Res3 None

Figure 2: Analytical decision tree for differentiating dimethyl regioisomers.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on NMR chemical shift prediction).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for NOESY/HMBC experiments).

  • SDBS Web: Spectral Database for Organic Compounds . (Comparison for fragment spectra: 2,4-dimethylphenylacetic acid and 4-nitroaniline).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant logic).

Sources

"validating the purity of synthesized 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

In the high-stakes environment of pharmaceutical research, the integrity of biological data relies entirely on the purity of the chemical probes employed. This guide focuses on the validation of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , a specific amide scaffold relevant to kinase inhibition and ion channel research.

Synthesizing this compound via the standard acyl chloride pathway introduces specific impurity risks—notably the genotoxic precursor 4-nitroaniline and the unreacted 2,4-dimethylphenylacetic acid . This guide compares three validation methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" protocol for verifying >98% purity.

Part 1: Synthesis Context & Impurity Profile

To validate purity, one must first understand the contaminants. The synthesis typically involves coupling 2,4-dimethylphenylacetic acid with 4-nitroaniline.

The Purity Challenge:

  • Nucleophilicity: The electron-withdrawing nitro group on 4-nitroaniline significantly reduces the nucleophilicity of the amine, often leading to incomplete conversion.

  • Solubility: Both the starting material (4-nitroaniline) and the product are hydrophobic, making simple aqueous workups insufficient for complete purification.

  • Toxicity: Unreacted 4-nitroaniline is a known hemotoxin and potential mutagen; its detection limit must be strictly controlled.

Diagram 1: Synthesis Pathway & Impurity Origins

The following diagram maps the synthesis flow and points of impurity generation, providing the logic for the analytical selection.

SynthesisImpurity cluster_impurities Critical Impurities to Detect SM1 2,4-Dimethylphenylacetic Acid Intermediate Acid Chloride Intermediate SM1->Intermediate Activation SM2 4-Nitroaniline (Toxic/Mutagenic) Product Target Amide (Crude) SM2->Product Residual Impurity1 Impurity A: Unreacted 4-Nitroaniline SM2->Impurity1 Incomplete Reaction Reagent SOCl2 / Oxalyl Chloride Reagent->Intermediate Intermediate->Product + SM2 (Coupling) Impurity2 Impurity B: Hydrolyzed Acid Intermediate->Impurity2 Hydrolysis (Moisture)

Caption: Synthesis workflow highlighting the origin of critical impurities (Impurity A & B) that define the validation requirements.

Part 2: Comparative Analysis of Validation Methods

We evaluated three distinct analytical approaches to validate the purity of the synthesized target.

Method A: HPLC-UV (The Sensitivity Standard)

High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting trace impurities (0.05% - 0.1%).

  • Mechanism: Separation based on hydrophobicity (C18 column).

  • Strengths: High sensitivity; separates structurally similar isomers.

  • Weaknesses: Requires a reference standard for the target to quantify "absolute" purity accurately (response factor dependence).

  • Verdict: Essential for detecting trace 4-nitroaniline.

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

qNMR uses an internal standard (IS) of known purity to determine the absolute weight % purity of the analyte.

  • Mechanism: Molar ratio calculation based on proton integration.

  • Strengths: No reference standard required for the target compound. Rapid.

  • Weaknesses: Lower sensitivity (LOQ ~0.5-1.0%); solvent signals can overlap.

  • Verdict: The best method for assigning a purity value to a new custom synthesized batch.

Method C: DSC (The Physical Screen)

Differential Scanning Calorimetry measures the melting event.

  • Mechanism: Impurities depress the melting point (eutectic formation).

  • Strengths: No solvent needed; assesses crystallinity.

  • Weaknesses: Non-specific; cannot identify what the impurity is.

  • Verdict: Useful only as a quick "Go/No-Go" check.

Data Comparison Table: Method Performance
FeatureHPLC-UVqNMR (1H)DSC
Primary Utility Trace Impurity ProfilingAbsolute Purity AssayPhysical State / Polymorphism
Limit of Detection (LOD) < 0.01%~ 0.1%~ 1.0%
Reference Standard? Required for TargetNot Required (Uses IS)Not Required
Specificity High (Retention Time)High (Chemical Shift)Low (Melting Depression)
Time per Run 30-45 mins10-15 mins60 mins
Cost per Sample ModerateHigh (Deuterated Solvents)Low
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Validation System

This protocol is optimized to separate the highly polar 4-nitroaniline from the lipophilic target amide.

System Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • 254 nm: General aromatic detection.

    • 300 nm: Specific for nitro-containing species (enhances sensitivity for 4-nitroaniline).

Acceptance Criteria:

  • 4-Nitroaniline Peak: Not detected (or < 0.1% area).

  • Target Peak Purity: > 98.0% area normalization.

Protocol 2: qNMR Absolute Purity Determination

This method validates the "Assay" value (mass balance) without needing a pure reference of the target.

Reagents:

  • Solvent: DMSO-d6 (Dissolves both nitro-aromatics and the amide).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Reason: Non-hygroscopic, sharp singlet at 6.1 ppm (non-interfering region).

Procedure:

  • Weigh exactly ~10 mg of the synthesized target (

    
    ) into a vial.
    
  • Weigh exactly ~5 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H NMR with d1 (relaxation delay) = 30s (critical for quantitative integration).

  • Calculate Purity (

    
    ): 
    
    
    
    
    Where
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.

Diagnostic Signals for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide:

  • 
     2.20 & 2.25 ppm:  Two singlets (3H each) for dimethyl groups.
    
  • 
     3.65 ppm:  Singlet (2H) for benzylic -CH2-.
    
  • 
     10.5+ ppm:  Broad singlet (1H) for Amide -NH-.
    
Part 4: Decision Matrix for Researchers

How do you choose the right validation path? Use this logic flow to minimize cost while maximizing data integrity.

ValidationLogic Start Synthesized Batch (Crude Solid) Step1 1. Run TLC & 1H NMR (Qualitative) Start->Step1 Check1 Clean Spectrum? Step1->Check1 Purify Recrystallize (Ethanol/Water) Check1->Purify No (Visible Impurities) Step2 2. Run HPLC-UV Check1->Step2 Yes Purify->Step1 Check2 Impurity < 0.1%? Step2->Check2 Check2->Purify No (Trace Impurities) Step3 3. Run qNMR Check2->Step3 Yes Final Batch Validated Ready for Bio-Assay Step3->Final

Caption: Validation Decision Tree. Note that qNMR is reserved for the final step to establish the absolute assay value after HPLC confirms the absence of related impurities.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

Sources

A Researcher's Guide to the Reproducible Synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. The inability to reliably replicate a synthesis can lead to significant delays, wasted resources, and a crisis of confidence in published findings.[1] This guide provides an in-depth analysis of the synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide, a novel N-arylacetamide derivative. While direct literature on this specific molecule is sparse, this guide will establish robust, reproducible protocols by comparing two primary synthetic strategies grounded in well-established principles of amide bond formation.

Our focus is not just on the "how," but the critical "why" behind each experimental step. By understanding the key parameters that govern reaction outcomes, researchers can navigate the potential pitfalls and ensure consistent, verifiable results.

Comparing Synthetic Methodologies: A Logic-Driven Approach

The formation of the amide bond between 2-(2,4-dimethylphenyl)acetic acid and 4-nitroaniline is the central challenge. The electron-withdrawing nature of the nitro group on the aniline starting material decreases its nucleophilicity, making the reaction more challenging than with electron-rich anilines.[2] We will compare two robust methods for achieving this transformation: the acyl chloride method and the carbodiimide-mediated coupling method.

FeatureMethod A: Acyl ChlorideMethod B: Carbodiimide Coupling (EDC/DCC)
Reactivity High; acyl chlorides are potent electrophiles.Moderate; requires in situ activation of the carboxylic acid.
Reaction Steps Two steps: 1. Acid to acyl chloride. 2. Acyl chloride to amide.One-pot reaction.
Byproducts HCl (requires a base to quench), potential for over-reaction.Urea derivative (DCU or EDU), which can complicate purification.[3]
Handling Requires handling of moisture-sensitive and corrosive reagents like thionyl chloride or oxalyl chloride.[4]Reagents are generally easier to handle but can be moisture-sensitive.[5]
Reproducibility Highly dependent on the purity and complete conversion to the acyl chloride.Sensitive to moisture, stoichiometry of coupling agents, and steric hindrance.[5][6]
Cost Generally lower-cost reagents (e.g., SOCl₂).Higher cost of coupling agents (EDC, DCC, HOBt).

Method A: Acylation via 2-(2,4-dimethylphenyl)acetyl Chloride

This classic two-step approach involves first activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine.

Workflow for Method A

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Purification Acid 2-(2,4-dimethylphenyl)acetic acid Reagent1 SOCl₂ or (COCl)₂ in dry DCM/Toluene Acid->Reagent1 Reflux AcylChloride 2-(2,4-dimethylphenyl)acetyl chloride Reagent1->AcylChloride Removal of volatiles Amine 4-Nitroaniline AcylChloride->Amine Base Pyridine or TEA in dry DCM Amine->Base Product Crude Product Base->Product Stir at 0°C to RT Workup Aqueous Workup (HCl, NaHCO₃, Brine) Product->Workup Purify Recrystallization or Column Chromatography Workup->Purify FinalProduct Pure 2-(2,4-dimethylphenyl)- N-(4-nitrophenyl)acetamide Purify->FinalProduct

Caption: Workflow for the Acyl Chloride method (Method A).

Detailed Experimental Protocol (Method A)

Step 1: Synthesis of 2-(2,4-dimethylphenyl)acetyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2,4-dimethylphenyl)acetic acid (1.0 eq.).

  • Add dry dichloromethane (DCM) or toluene as the solvent.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq.) or oxalyl chloride (1.5 eq.) with a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After completion, remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

  • Dissolve 4-nitroaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) in dry DCM in a separate flask.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the freshly prepared 2-(2,4-dimethylphenyl)acetyl chloride (1.1 eq.) dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the workup and purification as detailed in the purification section.

Causality and Reproducibility Insights for Method A
  • Moisture is Critical: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the acyl chloride back to the carboxylic acid, leading to low yields. All glassware must be oven-dried, and anhydrous solvents are essential for reproducibility.

  • Purity of Acyl Chloride: Incomplete conversion of the carboxylic acid to the acyl chloride will result in unreacted starting material. It is crucial to use a slight excess of the chlorinating agent and ensure the reaction goes to completion. Removing all volatiles before the next step is key.

  • Base Selection: A base is required to neutralize the HCl byproduct. Pyridine or triethylamine are common choices. The purity of the base is important; aged amines can contain water and other impurities. The stoichiometry must be precise to avoid side reactions.

Method B: Direct Amide Coupling with a Carbodiimide Reagent

This method avoids the harsh conditions of acyl chloride formation by using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[3]

Workflow for Method B

cluster_0 Activation & Coupling cluster_1 Purification Acid 2-(2,4-dimethylphenyl)acetic acid Reagent EDC or DCC (optional HOBt, DMAP) in dry DCM/DMF Acid->Reagent Amine 4-Nitroaniline Amine->Reagent Product Crude Product Mixture Reagent->Product Stir at 0°C to RT Filter Filter Urea Byproduct (if using DCC) Product->Filter Workup Aqueous Workup (Acid/Base Washes) Filter->Workup Purify Recrystallization or Column Chromatography Workup->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the Carbodiimide Coupling method (Method B).

Detailed Experimental Protocol (Method B)
  • To a round-bottom flask, add 2-(2,4-dimethylphenyl)acetic acid (1.0 eq.), 4-nitroaniline (1.1 eq.), and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq.) or 1-hydroxybenzotriazole (HOBt) (0.1-1.0 eq.).

  • Dissolve the components in an anhydrous solvent such as DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent, such as EDC (1.2 eq.) or DCC (1.2 eq.), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, proceed with workup and purification.

Causality and Reproducibility Insights for Method B
  • The Urea Problem: DCC is effective, but the dicyclohexylurea (DCU) byproduct is often poorly soluble and can be difficult to remove completely from the desired product, complicating purification.[7] Filtering the crude reaction mixture is the first step. EDC is often preferred because its corresponding urea byproduct is water-soluble and can be removed during aqueous workup.[3]

  • Role of Additives: For sluggish reactions, especially with electron-poor anilines, additives are crucial. HOBt and DMAP can act as acyl transfer catalysts, forming a more reactive intermediate than the initial O-acylisourea, thereby improving yields and reducing side reactions.[2] The choice and amount of additive can significantly impact reproducibility.

  • Order of Addition: The order in which reagents are added can matter. Typically, the acid, amine, and any additives are mixed before the addition of the carbodiimide to minimize side reactions, such as the formation of symmetrical anhydrides from the carboxylic acid.

Critical Factors Governing Reproducibility

Achieving consistent results hinges on meticulous control over several key variables.

cluster_0 Inputs cluster_1 Process cluster_2 Outputs Repro Reproducible Synthesis Reagents Reagent Purity (Acid, Amine, Solvents, Base) Reagents->Repro Stoich Stoichiometry Stoich->Repro Temp Temperature Control Temp->Repro Time Reaction Time Time->Repro Atmos Inert Atmosphere Atmos->Repro Workup Consistent Workup Workup->Repro Purification Purification Method (Crystallization vs. Chromatography) Purification->Repro

Caption: Key factors influencing the reproducibility of the synthesis.

Purification and Verification: A Self-Validating System

Regardless of the synthetic method, a robust purification and characterization protocol is essential to validate the outcome.

Standard Purification Protocol
  • Quenching & Extraction: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a weak acid (e.g., 1M HCl) to remove basic impurities, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A solvent system such as ethanol/water or ethyl acetate/hexane is a good starting point.

    • Column Chromatography: If recrystallization is ineffective or if multiple products are present, silica gel chromatography is necessary. A gradient of ethyl acetate in hexanes is a typical mobile phase for compounds of this polarity.

Analytical Characterization

The identity and purity of the final product must be confirmed by a suite of analytical techniques. The following table provides predicted data based on structurally similar compounds.

TechniquePredicted Observation for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.2-8.3 (d, 2H, Ar-H ortho to NO₂), 7.7-7.8 (d, 2H, Ar-H meta to NO₂), ~7.5 (br s, 1H, N-H), 7.0-7.2 (m, 3H, dimethylphenyl Ar-H), ~3.8 (s, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃).[8][9][10]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O), ~145 (Ar-C-NO₂), ~143 (Ar-C-NH), 137-138 (dimethylphenyl Ar-C), 130-132 (dimethylphenyl Ar-C), 126-128 (dimethylphenyl Ar-C), ~125 (Ar-CH meta to NO₂), ~119 (Ar-CH ortho to NO₂), ~45 (-CH₂-), ~21 (Ar-CH₃), ~19 (Ar-CH₃).[11][12]
FT-IR (KBr)ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (Amide I, C=O stretch), ~1590 (aromatic C=C), ~1520 & ~1340 (asymmetric and symmetric N-O stretch of NO₂).
High-Resolution Mass Spec (HRMS-ESI) m/z: Calculated for C₁₆H₁₆N₂O₃ [M+H]⁺: 285.1234. Found: 285.xxxx.

Conclusion and Recommendations

The reproducible synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is readily achievable with careful planning and execution.

  • For scalability and cost-effectiveness , Method A (Acyl Chloride) is often superior, provided that strictly anhydrous conditions are maintained. Its reproducibility is contingent on the complete and clean formation of the intermediate acyl chloride.

  • For ease of operation and milder conditions , especially on a smaller scale or with sensitive substrates, Method B (Carbodiimide Coupling) is advantageous. The use of EDC over DCC is highly recommended to simplify purification. The inclusion of an additive like HOBt or DMAP is likely necessary to achieve high yields reproducibly, given the electron-deficient nature of 4-nitroaniline.

Ultimately, the choice of method may depend on the specific resources and constraints of the laboratory. However, by adhering to the principles outlined in this guide—rigorous control of reagents and conditions, and thorough analytical verification—researchers can establish a self-validating workflow that ensures the consistent and reliable production of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide.

References

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)butanamide. PubChem. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Sato, T., & Oishi, T. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Veeprho. (n.d.). N-(4-nitrophenyl)-N-(2-(4-nitro phenoxy)ethyl)nitrous amide. Retrieved from [Link]

  • Probst, M. R., Jenö, P., & Meyer, U. A. (1991, May 31). Purification and characterization of a human liver arylacetamide deacetylase. PubMed. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-nitro-N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

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  • Wossner, M. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : N-Methyl-N-(4-nitrophenyl)nitrous amide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
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  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
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Safety Operating Guide

Personal protective equipment for handling 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally similar aromatic amides and nitro-containing compounds.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Carcinogenicity: Acetamide is suspected of causing cancer[1]. Given the structural similarities, 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide should be handled as a potential carcinogen.

  • Acute Toxicity: Related compounds are harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Aromatic amides and nitro compounds are known to cause skin and serious eye irritation[2][3].

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation[3].

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to safety, combining engineering controls (such as fume hoods) and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. They provide a seal around the eyes to protect against dust and splashes[4].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation, providing an additional layer of protection for the entire face[4].
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection against a variety of organic solvents and solids[5]. Always inspect gloves for integrity before each use and change them immediately upon contamination[6]. For prolonged handling or in case of immersion, consult the glove manufacturer's resistance data.
Body Protection Laboratory CoatA flame-resistant lab coat that buttons to the collar and has gathered wrists should be worn and kept fully buttoned to protect skin and personal clothing from contamination[5].
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the solid compound outside of a fume hood or if there is a potential for aerosol generation[4]. The choice of respirator will depend on the specific risk assessment.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide in the fume hood. Use anti-static weigh boats or paper to prevent dispersal of the fine powder.

  • Dissolution/Reaction: If dissolving the compound, add the solvent to the solid slowly to avoid splashing. If using it in a reaction, add it to the reaction vessel carefully.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent. Wipe down the exterior of any containers before removing them from the fume hood.

  • Personal Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn[2][6]. Do not eat, drink, or smoke in the laboratory[3].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][6]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[6].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide and any associated contaminated materials is a legal and ethical requirement to protect the environment.

Waste Segregation and Labeling
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and excess compound, should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled container for hazardous liquid waste. Halogenated and non-halogenated solvent waste should be segregated[7].

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste"[7][8].

Disposal Procedure

All chemical waste must be disposed of through your institution's environmental health and safety office[9]. Do not dispose of this compound or its solutions down the drain[7][9]. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Perform Experiment C->D E Decontaminate Surfaces D->E F Segregate Waste E->F G Remove PPE F->G I Label Waste Containers F->I H Wash Hands G->H J Store Waste Securely I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling and disposal of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide.

References

  • Sigma-Aldrich. (2025, November 6).
  • Cayman Chemical. (2025, November 18). Safety Data Sheet for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Thermo Fisher Scientific. (2025, December 19).
  • BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Angene Chemical. (2025, October 19). Safety Data Sheet for 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
  • ChemScene. (2024, March 14). Safety Data Sheet for 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • University of Aveiro.
  • International Enviroguard. (2019, April 8).
  • University of California, San Francisco. Chemical Waste.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Acetamide.
  • University of Missouri. Nitro Compounds.
  • Vanderbilt University Medical Center.
  • University of Essex. (2022, March 15).
  • Fisher Scientific. Amide Synthesis.
  • MiTeGen. Cryogenic Protective Apparel.
  • Canadian Science Publishing. (n.d.). A mild and efficient procedure for the conversion of aromatic carboxylic esters to secondary amides.
  • PENTA. (2023, March 30).
  • Chemistry Steps. (2020, February 26).
  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ChemistryStudent.

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